Sialylglycopeptide Sialylglycopeptide
Brand Name: Vulcanchem
CAS No.: 189035-43-6
VCID: VC0060583
InChI: InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1
SMILES: CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+]
Molecular Formula: C112H187N15Na2O70
Molecular Weight: 2909.743

Sialylglycopeptide

CAS No.: 189035-43-6

Cat. No.: VC0060583

Molecular Formula: C112H187N15Na2O70

Molecular Weight: 2909.743

* For research use only. Not for human or veterinary use.

Sialylglycopeptide - 189035-43-6

Specification

CAS No. 189035-43-6
Molecular Formula C112H187N15Na2O70
Molecular Weight 2909.743
IUPAC Name disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1
Standard InChI Key KMJYGLJORYOCJF-OABTZWTBSA-L
SMILES CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+]

Introduction

Chemical Structure and Properties

Sialylglycopeptide possesses a distinct chemical structure comprised of both peptide and carbohydrate components. The molecule contains a peptide backbone with the sequence Lys-Val-Ala-Asn-Lys-Thr, where the complex N-glycan is attached to the asparagine residue . This glycopeptide has a molecular formula of C₁₁₂H₁₈₉N₁₅O₇₀ and a molecular weight of 2865.78 Daltons .

The glycan portion of SGP is a complex-type disialylated biantennary structure containing two terminal sialic acid units that are α2,6-linked to galactose residues . The full chemical structure encompasses a core made of mannose and N-acetylglucosamine residues, with branches consisting of galactose and N-acetylglucosamine, terminating with sialic acid residues.

Table 1: Structural Characteristics of Sialylglycopeptide

ParameterDescription
Peptide SequenceLys-Val-Ala-Asn-Lys-Thr
Glycan TypeComplex-type, biantennary with terminal sialic acids
Sialic Acid Linkageα2,6-linked to galactose
Molecular FormulaC₁₁₂H₁₈₉N₁₅O₇₀
Molecular Weight2865.78 Daltons
HPLC Purity≥95% (commercial standard)

The complete chemical name of SGP is exceptionally complex: Lys-Val-Ala-[O-(5-Acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosylonic acid)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→3)-[O-(5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosylonic acid)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)]-O-β-D-mannopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-N-2-acetamido-2-deoxy-β-D-glucopyranosyl]-(1→4)-Asn-Lys-Thr .

Source and Extraction Methods

Sialylglycopeptide is primarily isolated from chicken egg yolk, which serves as a rich natural source of this glycopeptide . Traditional methods for SGP extraction often involve multiple purification steps including protein precipitation, filtration, and various chromatographic techniques.

Recent advances have led to the development of more efficient, eco-friendly, and cost-effective methods for SGP preparation. According to recent research, a novel "green" extraction method has been developed that can yield significantly higher amounts of SGP compared to conventional methods .

Biological Functions and Significance

Sialylglycopeptide contains sialylated N-glycans that are typical human-type glycans implicated in various physiological phenomena. The presence of terminal sialic acid residues is particularly significant for numerous biological functions .

Table 3: Biological Functions of Sialylated N-glycans in SGP

Biological FunctionMechanismSignificance
Viral InfectionTerminal sialic acids serve as binding sites for viral hemagglutininRelevant for influenza virus recognition and infection process
Extended Glycoprotein Half-lifeHindered clearance by hepatic asialoglycoprotein receptorContributes to longer circulation times of glycoproteins in blood
Anti-inflammatory ActivityInteraction with immune receptors (e.g., DC-SIGN) via IgG Fc regionPotential therapeutic applications in inflammatory conditions
ImmunoregulationBinding to endogenous lectins like SiglecsModulation of immune responses and signaling
Biopharmaceutical StabilityContribution to protein structure and solubilityCritical for effectiveness of glycoprotein therapeutics like erythropoietin

The terminal sialic acid residues in SGP play a crucial role in viral recognition and binding. For example, hemagglutinin present on the surface of influenza viruses recognizes and binds to sialic acid residues on cell surfaces, which is a key step in viral infection . This property has implications for both understanding viral infection mechanisms and developing antiviral strategies.

Additionally, sialylation affects the pharmacokinetics of glycoproteins by protecting them from rapid clearance by hepatic asialoglycoprotein receptors, thereby extending their half-life in circulation . This property is particularly relevant for the development of therapeutic glycoproteins with improved pharmacokinetic profiles.

Applications in Research and Biotechnology

The unique structure and properties of sialylglycopeptide have led to its application in various fields of research and biotechnology. Its well-defined, homogeneous structure makes it particularly valuable as a standard in glycan analysis and for developing glycan-based technologies .

Table 4: Applications of Sialylglycopeptide

Application AreaSpecific UsesRelevance
Biopharmaceutical DevelopmentImprovement of biopharmaceutical function through glycan remodelingEnhances effectiveness of glycoprotein therapeutics
Viral ResearchAnalytical reagent for virus assays; Component in virus-trapping materialsEnables study of virus-host interactions and development of antiviral strategies
Glycan AnalysisStandard for structural characterization of complex glycansFacilitates accurate identification and quantification of glycans in biological samples
Drug Delivery SystemsDevelopment of oligosaccharide-immobilized carriersImproves targeted delivery of therapeutic agents
Protein StabilizationEnhancement of protein solubility and stabilityPrevents aggregation and extends shelf-life of protein formulations
GlycoenzymologySubstrate for studying glycosidases and glycosyltransferasesAdvances understanding of glycan processing enzymes

SGP is particularly useful as a raw material for biopharmaceuticals, where it can be used to improve the function of therapeutic glycoproteins through oligosaccharide remodeling . This application has significant implications for the development of next-generation biotherapeutics with enhanced efficacy and stability.

In viral research, SGP serves as an analytical reagent for virus assays and can be incorporated into materials designed to trap viruses, such as masks and air filters for influenza virus . This application leverages the virus-binding properties of the sialic acid residues in SGP.

Recent Research Developments

Recent research on sialylglycopeptide has expanded our understanding of its structure, properties, and potential applications. Several key developments have been reported in the literature:

Characterization of Minor Glycopeptide Species

During SGP extraction from egg yolk, researchers have identified other minor glycopeptide species that bear different N-glycan structures, including asymmetrically branched and triantennary glycans . The characterization of these minor species provides additional resources for glycobiology research and expands the repertoire of available glycan structures.

Synthesis of SGP Derivatives

Researchers have developed methods for the synthesis of SGP derivatives, such as sialylglycopeptide-thioesters, which are essential for the synthesis of larger glycopeptides and glycoproteins through native chemical ligation . This approach involves a coupling reaction between benzylthiol and a free carboxylic acid at the C-terminus of a protected glycopeptide, followed by deprotection to afford the glycopeptide-thioester with an intact complex-type disialyl-oligosaccharide.

Glycan Analysis at the Isomer Level

Recent studies have focused on the qualitative and quantitative analysis of bound sialylated N-glycans from SGPs and free sialylated oligosaccharides (FSGs) in egg yolks using advanced analytical techniques . These studies have identified nine bound sialylated N-glycans and twenty FSGs, with the majority being newly detected species. Quantitative analysis revealed that bound sialylated N-glycans (53.11%) and FSGs (62.03%) in egg yolks are predominantly α2,3-linked .

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